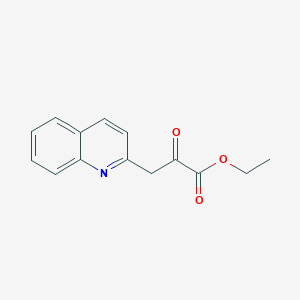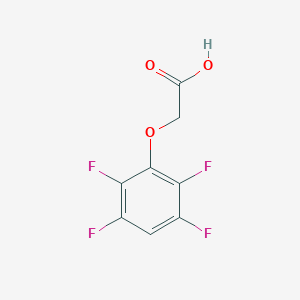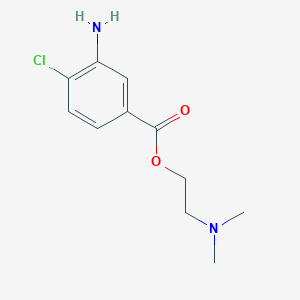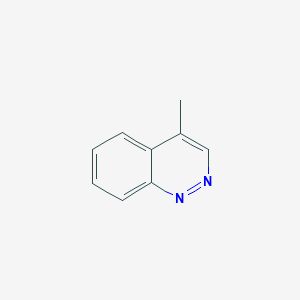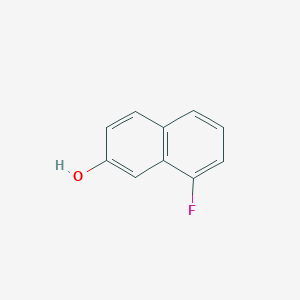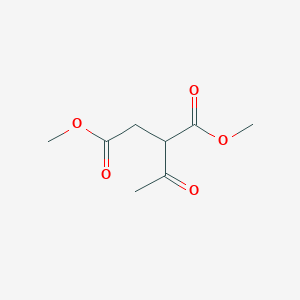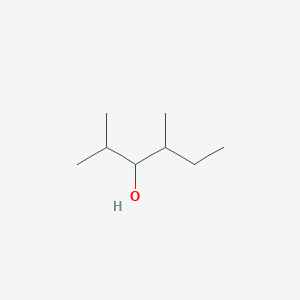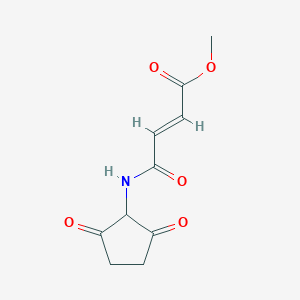
Flavensomycinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavensomycinic acid is a natural product that belongs to the family of flavonoids. This compound has been isolated from the fermentation broth of Streptomyces sp. and has been found to possess various biological activities. In recent years, flavensomycinic acid has attracted a lot of attention due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of flavensomycinic acid is not fully understood. However, several studies have suggested that it exerts its biological activities by modulating various signaling pathways. For instance, flavensomycinic acid has been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It has also been found to activate the JNK/p38 MAPK signaling pathway, which is involved in apoptosis.
Efectos Bioquímicos Y Fisiológicos
Flavensomycinic acid has been found to possess various biochemical and physiological effects. For instance, it has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. It has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using flavensomycinic acid in lab experiments is its potential as a therapeutic agent for various diseases. However, there are several limitations to its use in lab experiments. For instance, its complex structure makes its synthesis challenging and time-consuming. Moreover, its low solubility in water makes it difficult to use in in vitro experiments.
Direcciones Futuras
There are several future directions for the research on flavensomycinic acid. One of the major directions is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to investigate its mechanism of action in more detail. Moreover, there is a need to develop more efficient methods for its synthesis to facilitate its use in lab experiments.
Conclusion:
In conclusion, flavensomycinic acid is a natural product that possesses various biological activities. Its potential as a therapeutic agent for various diseases has attracted a lot of attention in recent years. However, more research is needed to fully understand its mechanism of action and to develop more efficient methods for its synthesis.
Métodos De Síntesis
The synthesis of flavensomycinic acid is a challenging task due to its complex structure. However, several methods have been developed for its synthesis. The most commonly used method involves the use of Streptomyces sp. fermentation broth, which is then subjected to various purification steps to isolate flavensomycinic acid. Another method involves the use of chemical synthesis, which is a more time-consuming and expensive process.
Aplicaciones Científicas De Investigación
Flavensomycinic acid has been found to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several studies have reported the potential of flavensomycinic acid as a therapeutic agent for various diseases. For instance, flavensomycinic acid has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
14670-20-3 |
|---|---|
Nombre del producto |
Flavensomycinic acid |
Fórmula molecular |
C10H11NO5 |
Peso molecular |
225.2 g/mol |
Nombre IUPAC |
methyl (E)-4-[(2,5-dioxocyclopentyl)amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C10H11NO5/c1-16-9(15)5-4-8(14)11-10-6(12)2-3-7(10)13/h4-5,10H,2-3H2,1H3,(H,11,14)/b5-4+ |
Clave InChI |
NKFPNPQGHAOUET-SNAWJCMRSA-N |
SMILES isomérico |
COC(=O)/C=C/C(=O)NC1C(=O)CCC1=O |
SMILES |
COC(=O)C=CC(=O)NC1C(=O)CCC1=O |
SMILES canónico |
COC(=O)C=CC(=O)NC1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



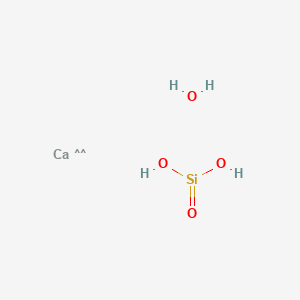

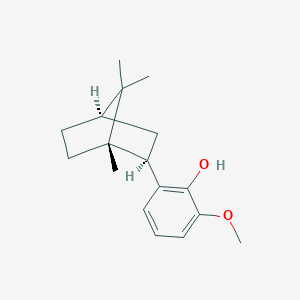
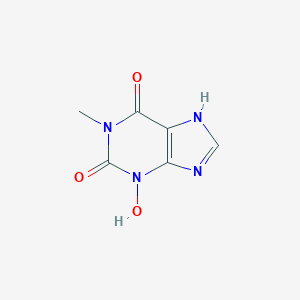
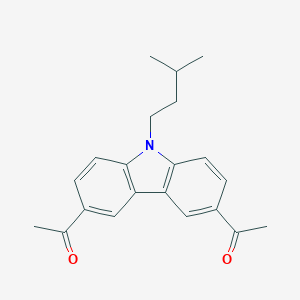

![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
